molecular formula C9H9N3O B2680294 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 37039-02-4

5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2680294
CAS No.: 37039-02-4
M. Wt: 175.191
InChI Key: DFRMCMFWQKFJLX-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the reaction of phenylhydrazine with acetic anhydride, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.

Biological Activity

5-Methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS: 22863-24-7) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C9H9N3OC_9H_9N_3O, with a molar mass of 175.19 g/mol. The compound features a triazole ring that is pivotal to its biological activity.

PropertyValue
Molecular FormulaC9H9N3O
Molar Mass175.19 g/mol
CAS Number22863-24-7

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole structure exhibit significant activity against various bacterial strains. For instance, research indicates that 5-methyl-1-phenyl derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented extensively. A study highlighted that derivatives similar to 5-methyl-1-phenyl triazoles can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models . This suggests that these compounds could be beneficial in treating inflammatory diseases.

Anticancer Properties

Triazole compounds are also being investigated for their anticancer activities. Research has indicated that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades like MAPK/NF-kB . The ability to target multiple pathways makes these compounds promising candidates for cancer therapy.

Case Study 1: Antibacterial Activity

In a study focusing on the synthesis and antibacterial activity of triazole derivatives, it was found that 5-methyl-1-phenyl triazoles exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using standard agar diffusion methods, showing zones of inhibition comparable to conventional antibiotics .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of a related compound in Alzheimer's disease models. The study demonstrated that treatment with the triazole derivative improved cognitive function and reduced neuroinflammation markers in animal models subjected to amyloid-beta toxicity. These findings suggest potential applications in neurodegenerative disease management .

Synthesis Methods

The synthesis of 5-methyl-1-phenyl-2,3-dihydrotriazoles typically involves cyclization reactions between appropriate hydrazones and carbonyl compounds under acidic or basic conditions. Various methods have been explored over the years:

  • Cyclization with Hydrazones : Utilizing α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines leads to high yields of N-substituted triazoles.
  • Reflux Conditions : Many syntheses are performed under reflux in solvents like ethanol or DMF, facilitating the formation of the desired triazole structure with good purity and yield .

Properties

IUPAC Name

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRMCMFWQKFJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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